3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description
Morpholinylsulfonylphenyl compounds are a class of organic compounds that often exhibit various biological activities . They usually contain a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with arylsulfonyl azides . In some cases, the target molecules are produced in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Chemical Reactions Analysis
The chemical reactions of these compounds can be quite complex and depend on the specific substituents. For example, reactions between dimorpholine derivatives of thiocarbamoylacetimidamides and arylsulfonyl azides have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, the compound “N-[4-(3-morpholin-4-ylpropylsulfamoyl)phenyl]acetamide” has a molecular weight of 341.4 g/mol and a topological polar surface area of 96.1 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- Knoevenagel Condensation Reactions : This compound is involved in Knoevenagel condensation reactions, particularly in the context of green chemistry. A study demonstrated the condensation of similar compounds in an ionic liquid, which offered higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).
- Anticonvulsant Activity and Sodium Channel Blocking : Derivatives of this compound have been synthesized and tested for anticonvulsant activities, with some exhibiting significant effects and a lack of neurotoxicity (Unverferth et al., 1998).
Environmental Applications
- Environmentally Friendly Synthesis : The compound has been used in environmentally benign synthesis processes. For instance, the condensation of related compounds in an ionic liquid was found to be an effective and environmentally friendly method, yielding high-quality results at room temperature (Hangarge & Shingare, 2003).
Pharmacological Activities
- Antimicrobial and Anti-inflammatory Activities : Certain derivatives of this compound have shown potential in antimicrobial and anti-inflammatory applications. A study explored the synthesis of new thiazole and pyrazoline heterocycles with this moiety, which exhibited notable analgesic and anti-inflammatory activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
- Antiparasitic Activities : Derivatives of 1,3-diphenylpyrazoles, a related compound, were found to have significant antiparasitic activities against organisms like Plasmodium falciparum and Leishmania infantum (Rathelot et al., 2002).
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVSGLQXKBHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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